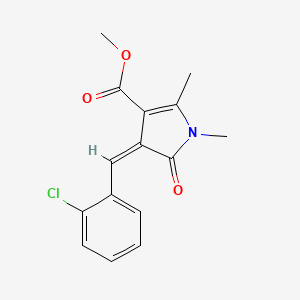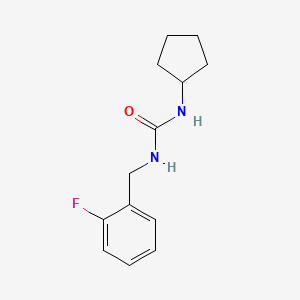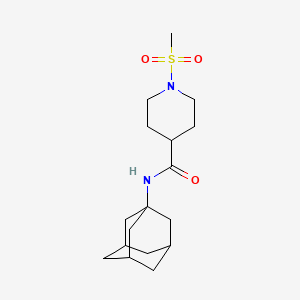![molecular formula C14H12F3N3 B4835466 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B4835466.png)
2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile
Descripción general
Descripción
2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a cytoplasmic protein that plays a crucial role in the development and activation of B-cells, which are an essential component of the immune system. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile targets the BTK enzyme, which plays a crucial role in B-cell development and activation. BTK is a downstream target of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell survival and proliferation. 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile inhibits BTK by binding to its active site, preventing its phosphorylation and downstream signaling. This results in the inhibition of B-cell activation and proliferation, leading to the suppression of the immune response.
Biochemical and Physiological Effects
2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile has been shown to have potent anti-tumor activity in various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile in lab experiments include its potent and selective inhibition of BTK, which allows for the study of B-cell signaling pathways and their role in disease pathogenesis. 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile also has a favorable safety profile, making it suitable for long-term studies. However, the limitations of using 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile in lab experiments include its relatively high cost and limited availability, which may restrict its use in large-scale studies.
Direcciones Futuras
There are several future directions for the research and development of 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile. One potential application is in the treatment of B-cell malignancies, such as lymphoma and leukemia, where BTK plays a crucial role in disease pathogenesis. 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile may also have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, where B-cell activation and proliferation play a significant role in disease pathogenesis. In addition, further studies are needed to elucidate the long-term safety and efficacy of 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile in clinical trials.
Aplicaciones Científicas De Investigación
2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile has demonstrated potent anti-tumor activity in various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile has also shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3/c1-8-9(2)20(13(19)12(8)7-18)11-5-3-4-10(6-11)14(15,16)17/h3-6H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEWVMHXDORJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4835389.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2-methoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B4835401.png)
![ethyl {5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4835408.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B4835417.png)
![N~2~-(4-bromobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4835425.png)



![N-{2-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4835459.png)
![2-{5-[(4-chloro-2-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4835463.png)
![2-({4-chloro-6-[(4-phenyl-1,3-thiazol-2-yl)amino]-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B4835479.png)

